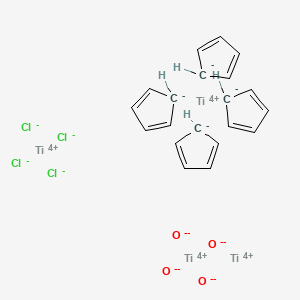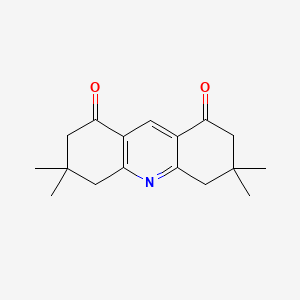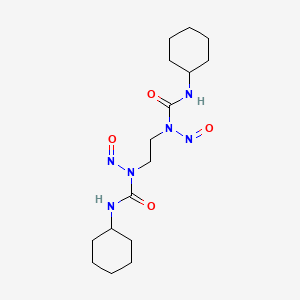
4'-epi-6'-Hydroxyadriamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-epi-6’-Hydroxyadriamycin is a glycoside antibiotic belonging to the anthracycline series. It is derived from daunomycin and adriamycin, which are well-known for their antitumor properties. This compound is notable for being less toxic than its parent compounds, making it a subject of interest in cancer research .
Méthodes De Préparation
4’-epi-6’-Hydroxyadriamycin is synthesized through a multi-step process. Initially, daunomycin is condensed with a protected, reactive derivative, specifically 1,2,3-trideoxy-4,6-di-O-(p-nitrobenzoyl)-3-trifluoroacetamido-L-arabino-hex-1-enepyranose. The protecting groups are then removed to yield 4’-epi-6’-hydroxydaunomycin. This intermediate is reacted with bromine to form a bromo derivative, which is subsequently hydrolyzed to produce 4’-epi-6’-hydroxyadriamycin .
Analyse Des Réactions Chimiques
4’-epi-6’-Hydroxyadriamycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4’-epi-6’-Hydroxyadriamycin has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of glycoside antibiotics.
Biology: It is used to investigate the biological activity and toxicity of anthracycline derivatives.
Medicine: It is explored for its potential use in cancer therapy due to its lower toxicity compared to daunomycin and adriamycin.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
4’-epi-6’-Hydroxyadriamycin exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The compound targets topoisomerase II, an enzyme involved in DNA replication, and generates free radicals that damage cellular components .
Comparaison Avec Des Composés Similaires
4’-epi-6’-Hydroxyadriamycin is compared with other similar compounds such as:
Daunomycin: Known for its potent antitumor activity but higher toxicity.
Adriamycin: Similar to daunomycin but with a broader spectrum of activity.
4’-epi-daunomycin: A derivative with reduced toxicity.
3’,4’-epi-6’-hydroxydaunomycin: Another derivative with similar properties.
The uniqueness of 4’-epi-6’-Hydroxyadriamycin lies in its lower toxicity while maintaining significant antitumor activity .
Propriétés
Numéro CAS |
62414-01-1 |
|---|---|
Formule moléculaire |
C27H29NO12 |
Poids moléculaire |
559.5 g/mol |
Nom IUPAC |
7-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO12/c1-38-13-4-2-3-10-18(13)25(35)21-20(22(10)32)23(33)11-6-27(37,16(31)9-30)7-14(19(11)26(21)36)39-17-5-12(28)24(34)15(8-29)40-17/h2-4,12,14-15,17,24,29-30,33-34,36-37H,5-9,28H2,1H3 |
Clé InChI |
MMNLCGHZNCRLMM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4OC5CC(C(C(O5)CO)O)N)(C(=O)CO)O)C(=C3C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)

![Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-](/img/structure/B14164691.png)
![2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14164708.png)
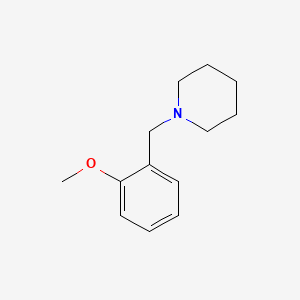
![6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14164714.png)

![6-{(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14164723.png)
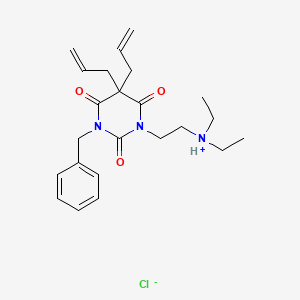

![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14164731.png)
